molecular formula C21H13F4N3O3 B4322744 2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B4322744
M. Wt: 431.3 g/mol
InChI Key: OZXDKHRJMIQQDC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex organic compound belonging to the class of benzamides This compound is characterized by the presence of multiple fluorine atoms, a methoxy group, and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with an appropriate amine under suitable conditions.

    Introduction of the Oxazolo[4,5-b]pyridine Moiety: The next step involves the introduction of the oxazolo[4,5-b]pyridine moiety through a cyclization reaction. This can be achieved by reacting the intermediate product with a suitable reagent, such as 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine.

    Final Coupling: The final step involves coupling the intermediate product with the benzamide core to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and substitution reagents (e.g., halogens, nucleophiles).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its unique chemical properties, such as its reactivity and stability.

    Biology: In biological research, the compound is investigated for its potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: The compound is explored for its potential therapeutic applications, including its activity against specific biological targets.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include:

    2,3,5,6-Tetrafluoro-4-methoxybenzamide: A simpler analog lacking the oxazolo[4,5-b]pyridine moiety.

    4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: A related compound with a methoxymethyl group instead of the benzamide moiety.

    4-Methyl-2,3,5,6-tetrafluorobenzyl bromide: A compound with a bromine atom instead of the methoxy group.

Uniqueness

The uniqueness of this compound lies in its combination of multiple fluorine atoms, a methoxy group, and an oxazolo[4,5-b]pyridine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N3O3/c1-9-8-10(21-28-19-12(31-21)4-3-7-26-19)5-6-11(9)27-20(29)13-14(22)16(24)18(30-2)17(25)15(13)23/h3-8H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXDKHRJMIQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 6
2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

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